molecular formula C10H13NO3 B1581567 N-(2,5-Dimethoxyphenyl)acetamide CAS No. 3467-59-2

N-(2,5-Dimethoxyphenyl)acetamide

Cat. No.: B1581567
CAS No.: 3467-59-2
M. Wt: 195.21 g/mol
InChI Key: HOZRMSVNIKYCMB-UHFFFAOYSA-N
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Description

Contextualization within the Acetamide (B32628) and Aryl Ether Chemical Classes

N-(2,5-Dimethoxyphenyl)acetamide belongs to two significant classes of organic compounds: acetamides and aryl ethers.

Acetamides are amides derived from acetic acid. allen.inwikipedia.org The core structure of acetamide consists of a methyl group and a carbonyl group bonded to a nitrogen atom. vedantu.com Acetamides are known for their diverse applications, including as industrial solvents and plasticizers. wikipedia.org The presence of the amide bond, similar to the linkage between amino acids in proteins, makes acetamide derivatives subjects of interest in biological chemistry. wikipedia.org

Aryl ethers are a class of organic compounds where an ether group (an oxygen atom connected to two alkyl or aryl groups) is attached to an aromatic ring. libretexts.orgbritannica.comwikipedia.org This structural feature influences their physical and chemical properties, such as conferring increased stability. fiveable.me Aryl ethers are prevalent in biochemistry, forming common linkages in complex molecules like carbohydrates and lignin. wikipedia.org

The combination of both the acetamide and aryl ether functionalities within this compound results in a molecule with a unique set of properties, making it a valuable subject for scientific investigation.

Research Significance and Scope in Chemical Biology and Medicinal Chemistry

The unique structure of this compound and its derivatives makes them significant in the fields of chemical biology and medicinal chemistry. The exploration of structurally similar compounds has been a key aspect of drug discovery and the development of chemical tools to probe biological systems.

For instance, the dimethoxyphenyl moiety is a feature in various biologically active molecules. The strategic placement of substituents on the phenyl ring can significantly influence a compound's interaction with biological targets. Research into related compounds has led to the development of agents with specific activities at serotonin (B10506) receptors, which are crucial targets for therapies addressing neuropsychiatric disorders. acs.org

The synthesis of libraries of related compounds, such as aniline-based amides, through methods like palladium-catalyzed Suzuki cross-coupling reactions, allows for the exploration of structure-activity relationships. researchgate.net These studies are essential for identifying new compounds with potential therapeutic applications, including spasmolytic effects. researchgate.net Furthermore, computational studies, such as density functional theory (DFT) calculations, are employed to understand the structural and electronic properties of these molecules, which can guide the design of new and more effective compounds. researchgate.netacs.org

The field of chemical biology also utilizes compounds with specific structural motifs to create diverse chemical libraries for screening in various biological assays. This approach has been successful in identifying inhibitors of biological processes such as angiogenesis and in the discovery of molecules that can modulate cellular pathways like Wnt signaling. mdpi.com

Historical Perspectives on Related Dimethoxyphenyl Compounds in Scientific Inquiry

The scientific inquiry into dimethoxyphenyl compounds has a rich history, particularly in the context of medicinal chemistry and pharmacology. The substitution pattern on the phenyl ring has been a critical area of investigation. For example, the position of methoxy (B1213986) groups on the phenyl ring can dramatically alter the biological activity of a compound.

A historical example of the importance of the dimethoxyphenyl structure is found in the development of psychedelic agents. The compound 1-(2,5-dimethoxy-4-iodophenyl)-2-aminopropane (DOI) was first synthesized in 1973 as part of a structure-activity relationship study of hallucinogenic agents. acs.org This research highlighted how modifications to the dimethoxyphenyl core could lead to compounds with potent and specific effects on the serotonin 5-HT2 receptor. acs.org

The study of such compounds has not been limited to their psychoactive properties. They have become invaluable tools in neuroscience research for understanding receptor function and have paved the way for the development of therapeutic agents for a range of conditions, including treatment-resistant depression. acs.org The historical development of these compounds underscores the importance of systematic chemical synthesis and biological evaluation in advancing our understanding of how small molecules interact with complex biological systems.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(2,5-dimethoxyphenyl)acetamide
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InChI

InChI=1S/C10H13NO3/c1-7(12)11-9-6-8(13-2)4-5-10(9)14-3/h4-6H,1-3H3,(H,11,12)
Source PubChem
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InChI Key

HOZRMSVNIKYCMB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=C(C=CC(=C1)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO3
Source PubChem
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DSSTOX Substance ID

DTXSID8063044
Record name Acetamide, N-(2,5-dimethoxyphenyl)-
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Molecular Weight

195.21 g/mol
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CAS No.

3467-59-2
Record name N-(2,5-Dimethoxyphenyl)acetamide
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Record name N-(2,5-Dimethoxyphenyl)acetamide
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Record name Acetamide, N-(2,5-dimethoxyphenyl)-
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Record name Acetamide, N-(2,5-dimethoxyphenyl)-
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Record name N-(2,5-dimethoxyphenyl)acetamide
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Record name N-(2,5-DIMETHOXYPHENYL)ACETAMIDE
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Synthetic Methodologies and Chemical Derivatization of N 2,5 Dimethoxyphenyl Acetamide Analogues

Established Synthetic Pathways for N-(2,5-Dimethoxyphenyl)acetamide Core Synthesis

The creation of the foundational this compound structure relies on established chemical reactions that form the crucial amide bond.

Amide Bond Formation Strategies

Amide bonds are typically formed by reacting a carboxylic acid or its derivative with an amine. libretexts.org In the context of this compound, this involves the reaction of 2,5-dimethoxyaniline (B66101) with an acetylating agent. Common methods include the use of acetyl chloride or acetic anhydride (B1165640). Another approach involves the use of a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC) to facilitate the reaction between a carboxylic acid and an amine. libretexts.orgyoutube.com The reaction of an amine with an acyl chloride is a classic method for synthesizing amides. iitk.ac.in This reaction proceeds through a nucleophilic acyl substitution mechanism. iitk.ac.in

The general mechanism for amide formation from a carboxylic acid and an amine using a coupling agent like DCC begins with the activation of the carboxylic acid by DCC. youtube.com The amine then acts as a nucleophile, attacking the activated carbonyl carbon. youtube.com A subsequent proton transfer and elimination of a leaving group, which is a urea (B33335) derivative in the case of DCC, results in the formation of the amide bond. youtube.comyoutube.com

Approaches for Related Dimethoxyphenyl Acetamides (e.g., Schotten-Baumann reaction)

The Schotten-Baumann reaction is a well-established method for synthesizing amides from amines and acid chlorides. wikipedia.orgtestbook.com This reaction is typically performed under basic conditions, often using a two-phase solvent system of water and an organic solvent. wikipedia.org The base neutralizes the hydrochloric acid that is formed during the reaction, which helps to drive the reaction towards the formation of the amide product. byjus.com

For the synthesis of dimethoxyphenyl acetamides, the Schotten-Baumann reaction would involve reacting a dimethoxyaniline with an acyl chloride in the presence of a base like sodium hydroxide (B78521) or pyridine. iitk.ac.inbyjus.com For example, the reaction of benzylamine (B48309) with acetyl chloride under Schotten-Baumann conditions yields N-benzylacetamide. wikipedia.orgtestbook.com This method is widely used in organic chemistry and has industrial applications. wikipedia.org

Synthesis of Substituted this compound Derivatives

The core structure of this compound can be modified to create a variety of derivatives with different substituents on the aromatic ring or on the acetamide (B32628) moiety.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki coupling of N-(2,5-dibromophenyl)acetamide)

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds. The Suzuki-Miyaura coupling, in particular, is widely used to couple an organoboron compound with a halide. libretexts.org This reaction can be used to synthesize substituted this compound derivatives. For instance, N-(2,5-dibromophenyl)acetamide can serve as a starting material for Suzuki coupling reactions with various arylboronic acids to produce a range of N-(2,5-diarylphenyl)acetamide derivatives. researchgate.net The general catalytic cycle for the Suzuki coupling involves three main steps: oxidative addition of the halide to the palladium(0) catalyst, transmetalation with the organoboron compound, and reductive elimination to yield the final product and regenerate the catalyst. libretexts.org

Aryl halides with ortho-substituents can sometimes be challenging substrates for cross-coupling reactions. orgsyn.org However, the Suzuki coupling has been successfully employed for such transformations. orgsyn.org The reaction conditions, including the choice of catalyst, ligand, base, and solvent, are crucial for achieving good yields. libretexts.orgresearchgate.net

Table 1: Examples of Suzuki Coupling Reactions for the Synthesis of N-(2,5-diarylphenyl)acetamide Derivatives

Starting MaterialCoupling PartnerProductReference
N-(2,5-dibromophenyl)acetamideArylboronic acidsN-(2,5-diarylphenyl)acetamide derivatives researchgate.net
N-(2-bromophenyl)acetamide2,4,6-trivinylcyclotriboroxane-pyridine complexN-(2-vinylphenyl)acetamide orgsyn.org
3-chloroindazolePhenylboronic acid3-phenylindazole nih.gov

Introduction of Methoxy (B1213986), Halogen, and Other Aromatic Substituents

Substituents such as methoxy groups, halogens, and other functional groups can be introduced onto the aromatic ring of this compound through various synthetic strategies. For instance, starting with a differently substituted aniline (B41778) and performing an acylation reaction can lead to the desired substituted acetamide. The synthesis of N-(3-methoxyphenyl)-N-{[1-(phenylsulfonyl)-1H-indol-2-yl]methyl}acetamide, for example, starts from 3-methoxyaniline. iucr.org

The introduction of halogens can be achieved through electrophilic halogenation reactions on the aromatic ring, provided the existing substituents direct the incoming halogen to the desired position. These halogenated derivatives can then serve as precursors for further functionalization, for example, through cross-coupling reactions. researchgate.net

Modification of the Acetamide Moiety for Derivatization (e.g., N-(2,5-dimethoxyphenyl)-2-methoxyacetamide)

The acetamide moiety of this compound can also be modified to create derivatives. For example, instead of using acetic anhydride or acetyl chloride, a different acylating agent can be used to introduce a substituted acetyl group. The synthesis of N-(2,5-dimethoxyphenyl)-2-methoxyacetamide would involve the reaction of 2,5-dimethoxyaniline with 2-methoxyacetyl chloride or a related activated form of 2-methoxyacetic acid.

Further modifications can include the synthesis of related structures like N-(2,5-dimethylphenyl)thioureido acid derivatives, which can then be used to create a variety of heterocyclic compounds. nih.gov The synthesis of N-(2,5-dimethoxyphenyl)-N-{[1-(phenylsulfonyl)-1H-indol-2-yl]methyl}benzenesulfonamide demonstrates another complex derivatization starting from N-(2,5-dimethoxyphenyl)benzenesulfonamide. iucr.org

Advanced Synthetic Strategies for Complex this compound Architectures

Modern synthetic chemistry offers a powerful toolkit for building complex molecules from simpler precursors. For analogues of this compound, advanced strategies are employed to create sophisticated three-dimensional structures and to introduce a high degree of molecular diversity. These approaches are crucial for developing novel compounds with specific properties and functions. Key strategies include methods that control the spatial arrangement of atoms (stereoselective synthesis) and reactions that combine multiple starting materials in a single step (multicomponent reactions).

Stereoselective synthesis is a critical discipline focused on producing molecules with a well-defined three-dimensional arrangement of atoms. For this compound analogues, this involves creating chiral centers with a specific configuration (R or S). Such control is typically achieved through two main strategies: the use of chiral auxiliaries and asymmetric catalysis.

Chiral Auxiliaries: A chiral auxiliary is a molecule that is temporarily attached to a non-chiral starting material to guide the stereochemical course of a reaction. wikipedia.orgresearchgate.net After the desired chiral center has been created, the auxiliary is removed and can often be recovered for reuse. wikipedia.orgsigmaaldrich.com Evans oxazolidinones and pseudoephedrine are prominent examples of highly effective chiral auxiliaries. wikipedia.orgnih.gov

For instance, to create a chiral this compound analogue where a substituent is introduced at the alpha-position to the carbonyl group, one could first prepare a chiral amide using pseudoephedrine. The α-proton of this amide can be selectively removed by a base to form a chiral enolate. This enolate then reacts with an electrophile (e.g., an alkyl halide) from a specific direction, dictated by the steric influence of the chiral auxiliary, leading to a new stereocenter with high diastereoselectivity. wikipedia.org Subsequent removal of the pseudoephedrine auxiliary would yield the desired enantiomerically enriched N-aryl acetamide derivative.

Table 1: Common Chiral Auxiliaries and Their Applications in Asymmetric Synthesis. wikipedia.orgresearchgate.netsigmaaldrich.comnih.gov
Chiral AuxiliaryTypical ApplicationKey Feature
Evans' OxazolidinonesAsymmetric aldol (B89426) reactions, alkylations, and acylationsForms a rigid chelated transition state that directs incoming reagents to one face of the enolate.
PseudoephedrineAsymmetric alkylation of amidesThe methyl and hydroxyl groups effectively shield one face of the enolate, ensuring high diastereoselectivity.
Camphorsultam (Oppolzer's Sultam)Diels-Alder reactions, Michael additions, and alkylationsProvides excellent stereocontrol due to its rigid bicyclic structure.
(S)- and (R)-1-PhenylethylamineSynthesis of chiral imines and subsequent diastereoselective additionsReadily available in both enantiomeric forms and easily attached to and removed from substrates.

Asymmetric Catalysis: This approach uses a small amount of a chiral catalyst to generate large quantities of a chiral product. nih.gov The catalyst creates a chiral environment that forces the reaction to proceed along one stereochemical pathway over the other. frontiersin.org Methods like asymmetric hydrogenation of enamines, often catalyzed by rhodium or ruthenium complexes with chiral ligands like BINAP, are powerful techniques for creating chiral amine centers. youtube.com For synthesizing analogues of this compound, an enamide precursor could be hydrogenated to install a stereocenter with high enantiomeric excess. youtube.com Similarly, chiral Brønsted acids can be used to catalyze reactions asymmetrically, affording atropisomeric N-aryl heterocycles through processes like cyclodehydration. nih.gov

Multicomponent reactions (MCRs) are highly efficient chemical processes where three or more reactants combine in a single operation to form a product that contains substantial portions of all the starting materials. nih.gov This strategy allows for the rapid construction of complex molecular architectures from simple building blocks, making it a valuable tool in drug discovery and materials science. acs.org The Passerini and Ugi reactions are cornerstone isocyanide-based MCRs that are particularly well-suited for synthesizing complex amide-containing structures. wikipedia.orgresearchgate.net

The Ugi Four-Component Reaction (U-4CR): The Ugi reaction is a one-pot synthesis that combines an amine, a carbonyl compound (aldehyde or ketone), a carboxylic acid, and an isocyanide to produce a bis-amide product. beilstein-journals.org The immense structural diversity achievable stems from the wide variety of commercially available starting materials for each of the four components. mdpi.com

This methodology is highly applicable for creating complex analogues of this compound. By utilizing 2,5-dimethoxyaniline as the amine component, a diverse library of derivatives can be synthesized. For example, a reaction between 2,5-dimethoxyaniline, a complex aldehyde (such as anthraquinone-2-carbaldehyde), a carboxylic acid, and an isocyanide (e.g., tert-butyl isocyanide) would rapidly generate a sophisticated this compound architecture in a single step. beilstein-journals.org This approach is particularly effective with electron-rich anilines like 2,5-dimethoxyaniline. beilstein-journals.orgias.ac.in

Table 2: Representative Ugi Four-Component Reaction for a Complex this compound Analogue.
ComponentExample ReactantRole
Amine2,5-DimethoxyanilineForms the N-aryl amide backbone.
AldehydeAnthraquinone-2-carbaldehydeIntroduces a complex substituent group.
Carboxylic AcidAcetic AcidProvides the acyl portion of the second amide.
Isocyanidetert-Butyl IsocyanideForms the core of the second amide group.

The Passerini Three-Component Reaction: The Passerini reaction, discovered in 1921, is the first isocyanide-based MCR and involves the combination of a carboxylic acid, a carbonyl compound, and an isocyanide to yield an α-acyloxy amide. wikipedia.orgorganic-chemistry.org While it does not directly incorporate an amine, it can be used to synthesize precursors that are later converted to this compound analogues. For example, a Passerini product could be chemically modified in subsequent steps to introduce the 2,5-dimethoxyphenylamino group. The reaction is known for its high atom economy and tolerance of a wide range of functional groups. researchgate.netnih.gov

Advanced Analytical Techniques for Characterization and Quantification

Spectroscopic Characterization in Structural Elucidation

Spectroscopic analysis provides fundamental information about the atomic and molecular structure of N-(2,5-Dimethoxyphenyl)acetamide, confirming the connectivity of atoms and the presence of key functional groups.

The ¹H-NMR spectrum is expected to show distinct signals corresponding to the different types of protons in the molecule. The acetyl group's methyl protons would appear as a singlet. The two methoxy (B1213986) groups, being in different positions on the aromatic ring, would each produce a singlet. The protons on the aromatic ring itself would likely appear as a complex splitting pattern due to their coupling with each other. The amide proton (N-H) would typically be observed as a broad singlet.

The ¹³C-NMR spectrum would complement this by showing signals for each unique carbon atom, including the carbonyl carbon of the amide, the methyl carbons of the acetyl and methoxy groups, and the distinct carbons of the aromatic ring.

Table 1: Predicted ¹H-NMR and ¹³C-NMR Data for this compound

Assignment Predicted ¹H-NMR Chemical Shift (ppm) Predicted ¹³C-NMR Chemical Shift (ppm)
Acetyl CH₃ ~2.1 ~24
Methoxy OCH₃ ~3.8 ~56
Methoxy OCH₃ ~3.9 ~57
Aromatic CH ~6.7 - 7.9 ~109 - 153
Amide NH ~8.0 (broad) N/A

Note: The predicted values are estimates and actual experimental values may vary based on solvent and other experimental conditions.

High-Resolution Mass Spectrometry (HRMS) is used to determine the elemental composition of a molecule by providing a highly accurate measurement of its mass-to-charge ratio (m/z). For this compound, HRMS would confirm its molecular formula, C₁₀H₁₃NO₃. nih.govncats.ionih.govnist.gov The technique can differentiate between compounds with the same nominal mass but different elemental compositions, making it a definitive tool for structural confirmation.

Table 2: HRMS Data for this compound

Parameter Value Reference
Molecular Formula C₁₀H₁₃NO₃ nih.govncats.ionist.gov
Molecular Weight (Monoisotopic) 195.08954 Da ncats.ionist.gov

Infrared (IR) spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers. The IR spectrum of this compound would exhibit characteristic absorption bands confirming its key structural features. These include the N-H and C=O bonds of the amide group, the C-O bonds of the ether groups, and the vibrations associated with the aromatic ring.

Table 3: Characteristic IR Absorption Bands for this compound

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
Amide N-H Stretch 3300 - 3500
Aromatic C-H Stretch 3000 - 3100
Aliphatic (CH₃) C-H Stretch 2850 - 3000
Amide (Amide I) C=O Stretch 1630 - 1680
Aromatic C=C Stretch 1450 - 1600
Amide (Amide II) N-H Bend 1510 - 1570
Ether C-O-C Asymmetric Stretch 1200 - 1275

Chromatographic Separations and Purity Assessment

Chromatographic methods are indispensable for separating this compound from starting materials, byproducts, or degradation products, thereby allowing for its purification and the assessment of its purity.

High-Performance Liquid Chromatography (HPLC) is a primary technique for the purity analysis of non-volatile compounds like this compound. Reversed-phase HPLC (RP-HPLC) is commonly employed for compounds of similar polarity. sielc.comsielc.com Studies on related 2,5-dimethoxyphenyl derivatives have utilized C18 columns with a mobile phase consisting of a gradient of water and acetonitrile, often with an acid additive like trifluoroacetic acid (TFA) to improve peak shape. nih.gov Detection is typically performed using a diode array detector (DAD) at various UV wavelengths. nih.gov

Table 4: Representative HPLC Conditions for Analysis of Related Dimethoxyphenyl Compounds

Parameter Condition Reference
Column Gemini-NX C18, 3 µm, 110 Å (250 x 4.6 mm) nih.gov
Mobile Phase A 0.1% TFA in H₂O (v/v) nih.gov
Mobile Phase B 0.1% TFA, 10% H₂O in Acetonitrile (v/v/v) nih.gov
Flow Rate 1.0 mL/min nih.gov
Gradient 0-100% Mobile Phase B over 20-30 minutes nih.gov

| Detection | UV at 205, 210, 254, and 280 nm | nih.gov |

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for separating and identifying volatile and semi-volatile compounds. This compound is amenable to GC-MS analysis, which can be used to assess its purity and identify volatile impurities. nist.gov The sample is vaporized and separated on a capillary column before being detected by a mass spectrometer. A common column for this type of analysis is a low-polarity phase, such as a 5% diphenyl/95% dimethyl polysiloxane column, which is suitable for a broad range of semi-volatile compounds. targetanalysis.gr

Table 5: Typical GC-MS Parameters for Analysis of Semi-Volatile Acetamides

Parameter Condition
GC Column 5% Diphenyl / 95% Dimethyl Polysiloxane (e.g., HP-5ms)
Injector Temperature 250 - 280 °C
Oven Program Temperature gradient (e.g., 100 °C hold for 2 min, ramp at 10 °C/min to 280 °C)
Carrier Gas Helium
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Analyzer Quadrupole or Ion Trap

| Detector | Mass Spectrometer |

Liquid Chromatography-Mass Spectrometry (LC-MS/MS, LC-HR-MS/MS) for Comprehensive Analysis

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) and high-resolution mass spectrometry (LC-HR-MS/MS) stands as a cornerstone for the analysis of this compound and related phenethylamine (B48288) compounds. nih.gov This hyphenated technique combines the superior separation capabilities of liquid chromatography with the high sensitivity and specificity of mass spectrometry, making it ideal for detecting and quantifying compounds in complex matrices. nih.gov

In a typical LC-MS/MS workflow, the sample is first injected into an LC system, where individual components are separated on a column (e.g., a C18 column). nih.gov The separated analytes then enter the mass spectrometer. High-resolution instruments, such as Quadrupole Time-of-Flight (Q-TOF) or Orbitrap mass spectrometers, can determine the mass of the parent ion with high accuracy (typically within 3 ppm), which aids in confirming the elemental composition. nih.govscripps.edu

Tandem mass spectrometry (MS/MS) provides further structural information. The parent ion of the target compound is selected and subjected to collision-induced dissociation (CID), generating a unique fragmentation pattern. This fragmentation spectrum acts as a chemical fingerprint, allowing for definitive identification by matching it against spectral libraries or through manual interpretation. scripps.edu For instance, the fragmentation of related acetamide (B32628) compounds often involves cleavage of the amide bond and side chains, providing clues to the original structure. nih.govwaters.com

High-resolution mass spectrometry (HRMS) is particularly valuable for distinguishing between compounds with the same nominal mass but different elemental compositions (isobars). This capability is crucial in metabolomics and impurity profiling, where numerous structurally similar compounds may be present. nih.govunipr.it The combination of retention time from the LC and the high-accuracy mass data from both the precursor and fragment ions provides a very high degree of confidence in the identification and quantification of the analyte. nih.govscripps.edu

Table 1: Predicted Mass Spectrometric Properties for a Related Compound, 2-(2,5-dimethylphenoxy)-N-(2-ethyl-6-methylphenyl)acetamide

Adductm/z (mass-to-charge ratio)Predicted Collision Cross Section (CCS) (Ų)
[M+H]⁺298.18016171.9
[M+Na]⁺320.16210179.2
[M-H]⁻296.16560179.0
[M+NH₄]⁺315.20670187.5
[M+K]⁺336.13604175.3
[M+H-H₂O]⁺280.17014163.9
Data derived from predictive models for a structurally similar compound to illustrate the type of information generated in MS analysis. uni.lu

X-ray Crystallography for Solid-State Structure Determination (e.g., 2-(2,5-Dimethoxyphenyl)-N-[2-(4-hydroxyphenyl)ethyl]acetamide)

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides unambiguous proof of a molecule's connectivity and stereochemistry and offers insights into intermolecular interactions such as hydrogen bonding and π–π stacking that govern the crystal packing. nih.govscienceopen.com

The process involves irradiating a single, high-quality crystal of the compound with a focused beam of X-rays. The electrons in the atoms of the crystal diffract the X-rays, creating a unique diffraction pattern. By analyzing the positions and intensities of these diffracted spots, a three-dimensional electron density map of the molecule can be generated, from which the atomic positions are determined. nih.gov

For the related compound, 2-(2,5-Dimethoxyphenyl)-N-[2-(4-hydroxyphenyl)ethyl]acetamide, X-ray diffraction analysis provides detailed information about its solid-state structure. amanote.com Similarly, studies on other acetamide derivatives, such as N-(2,5-dimethoxyphenyl)-N-{[1-(phenylsulfonyl)-1H-indol-2-yl]methyl}benzenesulfonamide, have utilized this technique to elucidate their molecular conformation and the nature of their crystal packing, which is often dominated by C—H⋯O interactions. nih.govscienceopen.com This information is crucial for understanding the physical properties of the solid material and can be correlated with data from other analytical methods.

Table 2: Crystallographic Data for 2-(2,5-Dimethoxyphenyl)-N-[2-(4-hydroxyphenyl)ethyl]acetamide

ParameterValue
Crystal system Monoclinic
Space group P2₁/c
a (Å) 13.123 (3)
b (Å) 10.456 (2)
c (Å) 12.594 (3)
α (°) 90
β (°) 107.45 (3)
γ (°) 90
Volume (ų) 1649.0 (6)
Z 4
Data obtained from the crystallographic study of 2-(2,5-Dimethoxyphenyl)-N-[2-(4-hydroxyphenyl)ethyl]acetamide. amanote.com

Computational Chemistry and Molecular Modeling Studies of N 2,5 Dimethoxyphenyl Acetamide and Its Analogues

Quantum Chemical Calculations (DFT) for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the electronic properties of molecules. By calculating the electron density, DFT methods can accurately predict a molecule's structure and reactivity. For N-(2,5-Dimethoxyphenyl)acetamide and its analogs, DFT calculations have been instrumental in understanding their fundamental chemical characteristics.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory simplifies chemical reactivity to the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. youtube.comwpmucdn.com The energy of the HOMO is related to a molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The energy gap between the HOMO and LUMO is a critical parameter for determining molecular stability and reactivity. youtube.com

In studies of acetamide (B32628) derivatives, FMO analysis is frequently used to understand intermolecular charge transfer. nih.gov For instance, the HOMO and LUMO energy gaps are calculated using methods like B3LYP with a 6-311G++(d,p) basis set. eurjchem.com These calculations help in identifying the electron-donating and electron-withdrawing sites within the molecule, which is crucial for predicting how it will interact with other molecules. eurjchem.com The analysis of frontier orbitals can also be correlated with experimental UV-Vis spectra to validate the theoretical findings. nih.gov

PropertyDescriptionSignificance
HOMO Highest Occupied Molecular OrbitalIndicates the molecule's capacity to donate electrons (nucleophilicity). youtube.com
LUMO Lowest Unoccupied Molecular OrbitalIndicates the molecule's capacity to accept electrons (electrophilicity). youtube.com
Energy Gap (Eg) The energy difference between HOMO and LUMOA smaller gap suggests higher reactivity and lower stability.

Reactivity Descriptors

Global reactivity descriptors derived from DFT calculations provide quantitative measures of a molecule's reactivity. These descriptors include chemical potential (μ), electrophilicity (ω), and chemical hardness/softness. nih.gov The chemical potential indicates the tendency of electrons to escape from a system, while electrophilicity measures the energy stabilization when the system accepts an additional electronic charge. nih.gov Softer molecules, which have low stability and high chemical reactivity, are also identified through these calculations. nih.gov

These descriptors are valuable in comparative studies of analogous compounds. For example, by comparing the reactivity descriptors of different N-aryl acetamide compounds, researchers can predict which analog is likely to be more reactive or stable in a given chemical environment. nih.gov

Molecular Docking Investigations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to predict the interaction between a small molecule (ligand) and a protein, providing insights into the ligand's biological activity. rrpharmacology.ruchemrevlett.com

Protein-Ligand Binding Affinity Prediction

A key output of molecular docking is the prediction of the binding affinity, often expressed as a scoring function in kcal/mol. nih.gov This value estimates the strength of the interaction between the ligand and its target protein. In studies involving acetamide derivatives, docking simulations have been used to screen for potential inhibitors of various enzymes. nih.gov For example, N-substituted pyridazine-3-carboxamide (B1582110) derivatives have been docked against glutamate (B1630785) receptors to predict their binding energies and identify potential modulators. rrpharmacology.ru The binding affinities of novel compounds are often compared to those of known reference drugs to assess their potential efficacy. rrpharmacology.ru

Elucidation of Binding Poses and Key Intermolecular Interactions

Beyond predicting binding affinity, molecular docking reveals the specific binding pose of a ligand within the active site of a protein. This includes the identification of key intermolecular interactions such as hydrogen bonds and hydrophobic interactions. nih.govresearchgate.net For instance, docking studies of quinolone derivatives have detailed the hydrogen bonds formed between the ligand's functional groups and specific amino acid residues of the target protein, as well as hydrophobic interactions with other residues. nih.gov Understanding these interactions is fundamental for structure-based drug design, allowing for the modification of the ligand to enhance its binding affinity and selectivity. nih.gov

Molecular Dynamics (MD) Simulations for Conformational Dynamics and Stability

While molecular docking provides a static picture of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view. youtube.com MD simulations calculate the motion of atoms over time, providing insights into the conformational flexibility of the ligand and the protein, as well as the stability of the ligand-protein complex. youtube.commdpi.com

MD simulations are particularly useful for validating the results of molecular docking. For example, an 80-nanosecond MD simulation was used to confirm the stability of a complex between a newly synthesized compound and its target enzyme, cholesterol oxidase. nih.gov The root-mean-square deviation (RMSD) of the protein during the simulation is often monitored to assess the stability of the complex. nih.gov These simulations can reveal how the ligand and protein adapt to each other upon binding and can help to identify the most stable binding conformations over time.

Ligand-Receptor Complex Stability Assessment

A crucial aspect of computational drug design is the evaluation of the stability of a ligand-receptor complex, which is fundamental to predicting a compound's potential efficacy. Molecular docking is a primary technique used to predict the preferred orientation of a ligand when bound to a receptor's active site. The stability of this complex is often quantified by the binding affinity, typically expressed as the free energy of binding (ΔGbind) in kcal/mol. A more negative value indicates a more stable complex and higher binding affinity.

Studies on various acetamide analogues have demonstrated their potential to form stable complexes with different biological targets. For example, in research on N-aryl-acetamide compounds as potential inhibitors for neurodegenerative enzymes, molecular docking studies revealed that these compounds could bind effectively to monoamine oxidase B (MAO-B). nih.gov The binding energies (ΔGbind) for some of these analogues were found to be superior to that of the reference drug, Zonisamide, with one compound in the series showing the most promise for selective affinity against MAO-B. nih.gov

Similarly, molecular docking of N-substituted 4-methoxy-6-oxo-1-aryl-pyridazine-3-carboxamide derivatives, which share structural similarities with acetamides, predicted a high degree of affinity for glutamate receptors. rrpharmacology.ru The calculated binding energies for these compounds against the NMDA GluN2B receptor ranged from -8.7 to -11.6 kcal/mol, comparable to the reference drug ifenprodil (B1662929) (-11.3 kcal/mol). rrpharmacology.ru In another study, N-substituted sulfonamides, designed as potential anticancer therapeutics, showed favorable binding affinities toward the carbonic anhydrase target 1AZM, with binding energies ranging from -6.8 to -8.2 kcal/mol, all of which were superior to the standard drug acetazolamide (B1664987) (-5.25 kcal/mol). semanticscholar.org

The stability of these complexes is governed by various intermolecular interactions, including hydrogen bonds and hydrophobic interactions between the ligand and the amino acid residues in the receptor's active site. dntb.gov.uanih.gov For instance, the docking of Ceftriaxone sodium into a donor binding domain showed hydrogen bonding with residues Met336, Arg40, Asn43, Thr356, and Phe357, contributing to a stable complex. nih.gov

Interactive Table 1: Binding Affinities of Acetamide Analogues against Various Receptors

Compound Series Target Receptor Binding Energy Range (kcal/mol) Key Interacting Residues Reference Drug Reference Drug Binding Energy (kcal/mol)
N-aryl-acetamide derivatives MAO-B Not specified, but better than reference Not specified Zonisamide Not specified
Pyridazine-3-carboxamides NMDA GluN2B -8.7 to -11.6 Not specified Ifenprodil -11.3
Pyridazine-3-carboxamides mGlu8 -5.0 to -8.7 Not specified L-AP4 -6.1
N-substituted sulfonamides Carbonic Anhydrase (1AZM) -6.8 to -8.2 Not specified Acetazolamide -5.25
Ceftriaxone sodium Donor Binding Domain -8.241 Met336, Arg40, Asn43, Thr356, Phe357 Not specified Not specified

Conformational Analysis and Flexibility

Conformational analysis investigates the spatial arrangement of atoms in a molecule and the energy associated with different arrangements, or conformers. A molecule's conformation is critical for its ability to bind to a receptor's active site, as it must adopt a specific three-dimensional shape to fit properly. The flexibility of a molecule determines its ability to adopt the necessary conformation upon approaching the binding site.

The conformational freedom of a molecule can significantly impact its biological activity. Research on analogues of the 2,5-dimethoxyphenethylamine scaffold, a structure related to this compound, has demonstrated that restricting the conformation of the ethylamine (B1201723) chain has a profound effect on agonist potency at serotonin (B10506) 5-HT2A receptors. nih.gov This highlights that specific spatial orientations are required for effective ligand-receptor interaction and subsequent biological response. nih.gov Therefore, understanding the preferred conformations and the degree of flexibility is essential for designing potent and selective ligands.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.govnih.gov By establishing this relationship, QSAR models can be used to predict the activity of new, unsynthesized compounds, thereby prioritizing synthetic efforts, reducing costs, and accelerating the drug discovery process. nih.govresearchgate.net

Predictive Model Development for Biological Activities

The development of a predictive QSAR model involves several steps. First, a dataset of compounds with known biological activities is selected. nih.gov The three-dimensional structures of these molecules are optimized, and a set of numerical parameters, known as molecular descriptors, are calculated to represent their structural and physicochemical properties. kg.ac.rs Using statistical techniques like Multiple Linear Regression (MLR), a mathematical equation is generated that best correlates the descriptors with the observed biological activity. nih.govkg.ac.rs

The robustness and predictive power of the developed QSAR model must be rigorously validated. researchgate.net Internal validation techniques, such as the leave-one-out cross-validation (yielding a Q² or Rloo value), and external validation using a separate test set of compounds (yielding an R²test value) are employed to ensure the model is not overfitted and can accurately predict the activity of new compounds. nih.govkg.ac.rs

For example, a QSAR analysis was applied to a series of 51 acetamido-N-benzylacetamide derivatives to model their anticonvulsant activity. kg.ac.rs One of the resulting models, combining 2D and 3D descriptors, demonstrated high predictive quality with a calibration correlation coefficient (Rcal) of 0.888 and a leave-one-out cross-validation coefficient (Rloo) of 0.867. kg.ac.rs In another study, a QSAR model for 2,4-disubstituted quinoline (B57606) derivatives as anti-tuberculosis agents was developed and validated, showing a high internal correlation coefficient (R²) of 0.9265 and good external predictive power (R²test) of 0.8034. nih.gov

Interactive Table 2: Statistical Validation of QSAR Models for Acetamide Analogues and Related Compounds

Compound Series Biological Activity Model Type R² (Training Set) Q² (Cross-Validation) R² (Test Set)
Acetamido-N-benzylacetamides Anticonvulsant 2D + 3D Descriptors 0.888 0.867 0.814
2,4-disubstituted quinolines Anti-tuberculosis 2D Descriptors (GFA) 0.9265 0.8512 0.8034
Isatin (B1672199) N-phenylacetamides Carbonic Anhydrase IX Inhibition 2D-QSAR Not specified Not specified Not specified
Isatin N-phenylacetamides Carbonic Anhydrase XII Inhibition 2D-QSAR Not specified Not specified Not specified

Descriptor Analysis and Feature Selection

Molecular descriptors are numerical values that encode different aspects of a molecule's structure, such as its topology, geometry, and electronic properties. kg.ac.rs They are the foundation of QSAR models. These descriptors can be categorized in various ways:

0D Descriptors (Constitutional): Describe the basic composition of a molecule, such as molecular weight and atom counts. kg.ac.rs

1D Descriptors: Include lists of structural fragments.

2D Descriptors: Derived from the 2D representation of the molecule, they include topological, connectivity, and electro-negativity indices. kg.ac.rs

3D Descriptors: Calculated from the 3D coordinates of the molecule, they describe properties like volume, shape, and surface area. nih.govkg.ac.rs

Quantum-Chemical Descriptors: Derived from quantum mechanics calculations, they describe electronic properties like dipole moment and orbital energies. kg.ac.rs

Given that thousands of descriptors can be calculated for a single molecule, a critical step in QSAR modeling is feature selection . nih.gov This process identifies the most relevant descriptors that have the strongest correlation with the biological activity, while removing redundant or irrelevant ones. researchgate.net Effective feature selection prevents model overfitting and improves its predictive power. nih.gov Methods like Genetic Function Approximation (GFA) and the Replacement Method (RM) are used to search for the optimal subset of descriptors. nih.govkg.ac.rs

In a QSAR study of anticonvulsant acetamido-N-benzylacetamide derivatives, results indicated the important role of electronic and topologic features. kg.ac.rs For a model predicting antitubercular activity, the selected descriptors included AATS5e (Average ATS statement e), VR1_Dzs (logS-scaled Randic-type eigenvector-based index), SpMin7_Bhe (Smallest absolute eigenvalue of Burden modified matrix), TDB9e (3D-Topological Distance Based descriptor), and RDF110s (Radial Distribution Function descriptor). nih.gov These examples show how specific, quantifiable molecular properties are identified as key drivers of a compound's biological function.

Interactive Table 3: Examples of Molecular Descriptor Types

Descriptor Category Description Examples
Constitutional (0D) Basic molecular composition and counts. Molecular Weight, Atom Count, Number of Rings
Topological (2D) Describes atomic connectivity and branching. Randic Indices, Wiener Index, Balaban Index
Geometrical (3D) Based on the 3D structure of the molecule. Molecular Volume, Surface Area, Principal Moments of Inertia
Electronic / Quantum-Chemical Describes the electronic distribution. Dipole Moment, HOMO/LUMO Energies, Partial Charges
Physicochemical Relates to properties like lipophilicity. LogP (octanol-water partition coefficient), Molar Refractivity

Structure Activity Relationship Sar and Structure Target Relationship Str Investigations

Impact of Aromatic Substitution Patterns on Biological Activity

The substitution pattern on the phenyl ring of N-(2,5-Dimethoxyphenyl)acetamide is a critical determinant of its biological profile, particularly its interaction with serotonin (B10506) receptors. The 2,5-dimethoxy substitution is a foundational motif for affinity at 5-HT2A and 5-HT2C receptors. nih.govnih.govnih.gov

The addition of a halogen atom, such as iodine, at the 4-position of the phenyl ring dramatically enhances potency. A prime example is the related phenethylamine (B48288), 1-(2,5-dimethoxy-4-iodophenyl)-2-aminopropane (DOI), which is a potent and widely used 5-HT2A/2C receptor agonist. nih.govnih.govcolab.ws This substitution is believed to enhance receptor affinity and can influence the functional activity of the ligand. The introduction of a halogen at this position generally increases the compound's interaction with a specific sub-pocket within the receptor binding site.

Similarly, other substitutions on the phenyl ring of acetamide (B32628) derivatives have been shown to modulate activity at different targets. For instance, in the development of P2Y14R antagonists, a 4-bromophenoxy group was part of the most potent compound, indicating the favorability of halogen substitutions in that specific series. nih.gov Studies on other phenoxy acetamide analogs have revealed that halogen-containing derivatives often exhibit enhanced anti-inflammatory functions. nih.gov

Table 1: Impact of Aromatic Substitution on Biological Activity of Related Phenethylamine Analogs This table showcases how substitutions on the phenyl ring influence activity at the 5-HT2A receptor, a common target for this class of compounds.

CompoundSubstitutionsKey Biological ActivityReference
2C-I2,5-Dimethoxy, 4-IodoParent compound for 25I-NBOMe; 5-HT2A receptor agonist activity. nih.gov
DOI (1-(2,5-dimethoxy-4-iodophenyl)-2-aminopropane)2,5-Dimethoxy, 4-Iodo, α-methylPotent 5-HT2A/2C receptor agonist. nih.govnih.govcolab.ws
25CN-NBOH2,5-Dimethoxy, 4-Cyano, N-benzylhydroxy5-HT2A receptor agonist. nih.gov
DOM ((-)-2,5-dimethoxy-4-methylamphetamine)2,5-Dimethoxy, 4-Methyl, α-methylAgonist activation of 5-HT2A receptors is essential for its activity. nih.gov

Role of the Acetamide Moiety in Ligand-Receptor Interactions

The acetamide moiety (–NHC(=O)CH₃) is a crucial functional group that significantly influences the pharmacokinetic and pharmacodynamic properties of the parent compound and its derivatives. This group can participate in key hydrogen bonding interactions within receptor binding pockets, which is often essential for ligand recognition and stabilization. archivepp.com

The nitrogen atom of the acetamide group can act as a hydrogen bond donor, while the carbonyl oxygen serves as a hydrogen bond acceptor. For example, in studies of acetamide derivatives targeting the COX-II enzyme, the nitrogen atom of the acetamide moiety was observed to form a hydrogen bond with the amino acid Serine 353. archivepp.com These types of interactions are fundamental for the stable binding of a ligand to its target protein.

Furthermore, the acetamide group serves as a versatile chemical scaffold. It provides a stable linker to connect the substituted phenyl ring to other chemical moieties, allowing for the systematic exploration of chemical space in drug design. researchgate.netijper.org Its relative stability and defined geometry make it an ideal component for building libraries of compounds with modulated properties. epa.gov

Influence of Side Chain Modifications on Efficacy and Selectivity

Modifications to the side chain of this compound and its structural relatives have profound effects on their efficacy and selectivity. For this class of compounds, the "side chain" can be considered the N-acetyl group or, more broadly, the N-substituted ethylamine (B1201723) backbone in related phenethylamines.

In the closely related N-benzylphenethylamine series (NBOMes), modifications to the nitrogen atom of the ethylamine side chain are a key determinant of activity. For example, adding a 2-methoxybenzyl (NBOMe) group to the nitrogen of a 2,5-dimethoxyphenethylamine core structure can dramatically increase potency and efficacy at the 5-HT2A receptor. nih.gov The size and nature of this N-substituent are critical; different substituents can fine-tune the compound's selectivity profile across different serotonin receptor subtypes (e.g., 5-HT2A vs. 5-HT2C). nih.gov

Studies on other classes of molecules, such as peptide analogs, also underscore the importance of side-chain modifications. For instance, altering the C-terminal side chain in minigastrin analogs was shown to improve enzymatic stability and tumor-targeting properties, demonstrating that side-chain engineering is a powerful strategy for enhancing drug-like characteristics. mdpi.com This principle is broadly applicable in medicinal chemistry, where side chains are modified to optimize potency, reduce off-target effects, and improve metabolic stability. nih.govnih.gov

Stereochemical Considerations in Activity Modulation

While this compound itself is an achiral molecule, the introduction of a chiral center through side-chain modification has significant implications for biological activity. ncats.io Many potent analogs of this compound are chiral, and their stereoisomers often exhibit markedly different potencies and efficacies.

A classic example from the related amphetamine series is 2,5-dimethoxy-4-methylamphetamine (DOM), where the (-) enantiomer is the more active form at the 5-HT2A receptor. nih.gov This stereoselectivity indicates that the three-dimensional arrangement of the substituents is critical for optimal interaction with the chiral environment of the receptor's binding site.

More recent research has reinforced this observation. In the development of novel 2,5-dimethoxyphenylpiperidine derivatives as selective 5-HT2A receptor agonists, the (S)-enantiomer of one compound, designated LPH-5, was identified as the eutomer (the more potent enantiomer), displaying desirable drug-like properties. nih.gov This highlights that for analogs of this compound, stereochemistry is a key factor in modulating biological activity and achieving receptor selectivity.

Table 2: Stereochemistry and Biological Activity This table illustrates the importance of stereochemistry in analogs related to this compound.

Compound/AnalogStereochemistryBiological SignificanceReference
This compoundAchiralParent compound with no stereocenters. ncats.io
DOM (2,5-dimethoxy-4-methylamphetamine)Chiral, with (-) enantiomer being more activeDemonstrates that agonist activity at 5-HT2A receptors is stereoselective. nih.gov
LPH-5 ((S)-11)(S)-enantiomer is the active formIdentified as a selective 5-HT2A receptor agonist, highlighting stereochemical importance. nih.gov

Pharmacophore Model Development from SAR Data

The collective SAR data from this compound and its analogs can be used to develop a pharmacophore model. A pharmacophore represents the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. science.govnih.gov

For agonists at serotonin receptors like 5-HT2A, a pharmacophore model derived from this chemical class would likely include several key features:

An aromatic ring feature, corresponding to the substituted phenyl group.

Two hydrogen bond acceptor features, representing the oxygen atoms of the 2,5-methoxy groups.

A hydrogen bond donor/acceptor feature, from the acetamide or amine nitrogen and carbonyl oxygen. researchgate.net

A hydrophobic region, defined by the aromatic ring and any alkyl substituents. researchgate.net

Potential additional features, such as a halogen bonding site for 4-substituted analogs.

Developing such a model involves aligning a set of active molecules and identifying the common chemical features responsible for their activity. researchgate.net This model can then be used in virtual screening campaigns to identify new compounds from large chemical databases that fit the pharmacophoric requirements, thereby accelerating the discovery of novel ligands with desired biological activities. nih.gov For example, a five-point pharmacophore model for 5HT7R antagonists was successfully developed and used to screen databases for new hits. researchgate.net

Biological Activities and Mechanistic Studies of N 2,5 Dimethoxyphenyl Acetamide Derivatives

Enzyme Inhibition and Modulation

Derivatives of N-(2,5-dimethoxyphenyl)acetamide have demonstrated inhibitory activity against a range of enzymes, highlighting their potential as therapeutic agents. The following sections detail the research findings related to their effects on specific enzyme targets.

Kinase Inhibition Potential

While direct studies on the kinase inhibition potential of this compound are limited, the broader class of N-phenylacetamide derivatives has shown significant promise as kinase inhibitors. Kinases are crucial regulators of cellular signaling pathways, and their dysregulation is often implicated in diseases like cancer.

Research into structurally related compounds provides insights into the potential of the this compound scaffold. For instance, a series of 2-phenyl-7-phenylaminothieno[3,2-b]pyridine-6-carbonitriles were identified as inhibitors of Src kinase activity. nih.gov Modifications on the C-7 phenylamino (B1219803) group, such as the inclusion of a 2,4-dichloro-5-methoxyphenylamino group, resulted in superior inhibition of Src enzymatic activity. nih.gov This suggests that the nature and position of substituents on the phenyl ring are critical for potent kinase inhibition.

Furthermore, the development of covalent irreversible inhibitors for Bruton's tyrosine kinase (Btk) has utilized a 2,5-diaminopyrimidine (B1361531) scaffold, which can be conceptually linked to the disubstituted phenyl ring of this compound. researchgate.net These inhibitors have demonstrated antitumor activity in vivo, underscoring the therapeutic potential of targeting kinases with appropriately substituted aromatic amides. researchgate.net

The design of small-molecule inhibitors for the TGF-βR1 kinase domain has also involved scaffolds that share features with this compound. Structure-activity relationship (SAR) studies of 4-(6-alkylpyridin-2-yl)-5-(quinoxalin-6-yl)imidazole derivatives revealed that specific substitutions are crucial for potent inhibitory activity. mdpi.com For example, a quinoxalinyl analog showed an IC50 of 0.012 µM for TGF-βR1 inhibition. mdpi.com

Derivative ClassTarget KinaseKey FindingsIC50 Values
2-Phenyl-7-phenylaminothieno[3,2-b]pyridine-6-carbonitrilesSrc kinaseA 2,4-dichloro-5-methoxyphenylamino group at C-7 provided superior inhibition. nih.govNot specified
2,5-Diaminopyrimidine DerivativesBruton's tyrosine kinase (Btk)Covalent irreversible inhibitors with in vivo antitumor activity. researchgate.netNot specified
Quinoxalinyl Imidazole DerivativesTGF-βR1Quinoxalinyl analog 5 showed high potency. mdpi.com0.012 µM
N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1-piperazinyl)]-2-methyl-4-pyrimidinyl] amino)]-1, 3-thiazole-5-carboxamide (dasatinib)Pan-Src kinaseA potent inhibitor. nih.govNot specified

Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) Inhibition

Cholinesterase inhibitors are a cornerstone in the management of Alzheimer's disease, as they increase the levels of the neurotransmitter acetylcholine (B1216132). Several studies have highlighted the potential of acetamide (B32628) derivatives as inhibitors of both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).

For instance, a series of substituted acetamide derivatives were designed and evaluated for their BChE inhibitory activity. Among them, compound 8c, a substituted acetamide, exhibited the highest BChE inhibition with an IC50 value of 3.94 μM. tandfonline.com Kinetic studies indicated that this compound acts as a mixed-type BChE inhibitor, suggesting it binds to both the catalytic and peripheral anionic sites of the enzyme. tandfonline.com

In another study, heterodimeric structures designed through fragment-based approaches were found to be potent AChE inhibitors, with IC50 values in the mid-nanomolar to low micromolar range. mdpi.com The most active compound, 2-(5-(2-fluorobenzylamino)pentyl)isoindoline-1,3-dione, had an IC50 of 87 nM for AChE. mdpi.com This highlights the importance of the linker and the terminal aromatic group in achieving high potency.

The general structure of N-aryl acetamides has proven to be a valuable template for cholinesterase inhibitors. The nature of the substituents on the phenyl ring significantly influences the inhibitory activity and selectivity towards AChE or BChE.

Compound/Derivative ClassTarget EnzymeIC50 ValueInhibition Type
Substituted acetamide (8c)BChE3.94 μM tandfonline.comMixed-type tandfonline.com
2-(5-(2-fluorobenzylamino)pentyl)isoindoline-1,3-dioneAChE87 nM mdpi.comNot specified
Carbamate 1BChE0.12 ± 0.09 μM researchgate.netNot specified
Carbamate 7BChE0.38 ± 0.01 μM researchgate.netNot specified
Benzoxazolone derivative 131AChE0.57 pM researchgate.netNot specified

Tyrosinase Inhibition

Tyrosinase is a key enzyme in melanin (B1238610) biosynthesis, and its inhibitors are of great interest for cosmetic and medicinal applications to treat hyperpigmentation disorders. The this compound scaffold contains features, such as the dimethoxy-substituted phenyl ring, that are found in known tyrosinase inhibitors.

Research on methoxy-substituted tyramine (B21549) derivatives has shown potent tyrosinase inhibitory activity. For example, 2-((4-methoxyphenethyl)amino)-2-oxoethyl (E)-3-(2,4-dihydroxyphenyl) acrylate (B77674) (Ph9) was a highly potent inhibitor of mushroom tyrosinase with an IC50 of 0.059 nM. semanticscholar.org This compound also demonstrated significant inhibition of human tyrosinase. semanticscholar.org The kinetic analysis revealed a non-competitive mode of inhibition for some of these derivatives, suggesting they bind to a site other than the active site of the enzyme. semanticscholar.org

Furthermore, a study on 2-(substituted phenyl)-5-(trifluoromethyl)benzo[d]thiazoles identified compounds with potent anti-tyrosinase activity. mdpi.com Compound 1i in this series, 2-(2,4-dimethoxyphenyl)-5-(trifluoromethyl)benzo[d]thiazole, which contains a dimethoxyphenyl group similar to the core of our subject compound, was synthesized and evaluated. mdpi.com Another compound from this study, with a 2,4-dihydroxyphenyl substituent, exhibited an IC50 value of 0.2 ± 0.01 μM against mushroom tyrosinase, which is 55-fold more potent than the standard inhibitor kojic acid. researchgate.net

These findings suggest that the dimethoxyphenyl moiety is a favorable structural feature for tyrosinase inhibition, likely through interactions with the enzyme's active site.

Compound/Derivative ClassTarget EnzymeIC50 ValueKey Findings
2-((4-methoxyphenethyl)amino)-2-oxoethyl (E)-3-(2,4-dihydroxyphenyl) acrylate (Ph9)Mushroom Tyrosinase0.059 nM semanticscholar.orgSignificantly more potent than kojic acid. semanticscholar.org
2-((4-methoxyphenethyl)amino)-2-oxoethyl 3,5-dihydroxybenzoate (B8624769) (Ph5)Mushroom Tyrosinase0.231 μM semanticscholar.orgExcellent activity compared to kojic acid. semanticscholar.org
4-(5-(trifluoromethyl)benzo[d]thiazol-2-yl)benzene-1,3-diol (1b)Mushroom Tyrosinase0.2 ± 0.01 μM researchgate.net55-fold more potent than kojic acid. researchgate.net
PDTM8 (3,4-dimethoxyphenyl derivative)TyrosinaseInhibited tyrosinase. researchgate.netSpecific IC50 not provided.
Isopropylquinazolinone derivative (9q)Tyrosinase34.67 ± 3.68 µM nih.govExhibited the best potency in its series. nih.gov

Monoamine Oxidase-A (MAO-A) Inhibition

Monoamine oxidases (MAOs) are enzymes that catalyze the oxidative deamination of neurotransmitters. MAO-A inhibitors are used in the treatment of depression and anxiety disorders. The anilide structure within this compound makes it a candidate for MAO-A inhibition.

A study of 66 small aromatic amide (anilide) derivatives identified potent MAO-A and MAO-B inhibitors. nih.gov N-(2,4-dinitrophenyl)benzamide, for example, showed a preference for MAO-A inhibition with an IC50 of 126 nM. tandfonline.comnih.gov The structure-activity relationship of these anilides revealed that the substitution pattern on both aryl rings is crucial for potency and selectivity. nih.gov

Furthermore, studies on isatin (B1672199) derivatives have shown that substitutions on the aromatic ring can modulate MAO inhibitory activity. For instance, a hydroxy group at the fifth position of isatin was found to increase selectivity toward MAO-A. acs.org This indicates that the electronic properties and substitution pattern of the aromatic ring play a significant role in the interaction with the MAO-A active site.

These findings suggest that derivatives of this compound, by virtue of their anilide core, have the potential to be developed as MAO-A inhibitors.

Compound/Derivative ClassTarget EnzymeIC50 ValueSelectivity
N-(2,4-dinitrophenyl)benzamide (7)MAO-A126 nM tandfonline.comnih.govHigher preference for MAO-A. tandfonline.comnih.gov
N-(2,4-Dinitrophenyl)benzo[d] tandfonline.comnih.govdioxole-5-carboxamide (55)MAO-B56 nM tandfonline.comnih.govModerately selective for MAO-B. tandfonline.comnih.gov
N-[5-(acetyloxy)-2-(4-chlorophenyl)-4-oxo-4,5-dihydropyrazolo[1,5-a]quinoxalin-7-yl]acetamideMAO-A0.028 μM nih.gov50 times more selective for MAO-A. nih.gov
Phthalide derivative 41MAO-A0.0096 μM acs.orgAlso a potent MAO-B inhibitor (IC50 = 0.0062 μM). acs.org

Serine Protease Inhibition (e.g., HCV serine protease)

Serine proteases are a large family of enzymes involved in various physiological processes, and their dysregulation is linked to several diseases. The hepatitis C virus (HCV) NS3/4A serine protease is a key target for antiviral therapy. While direct evidence for this compound as a serine protease inhibitor is scarce, the acetamide moiety is a common feature in many protease inhibitors.

Peptidomimetic and non-peptidic inhibitors of serine proteases often incorporate amide bonds to mimic the natural peptide substrates. For instance, the design of inhibitors for the SARS coronavirus 3CL protease, a cysteine protease with a serine-like catalytic mechanism, has involved functionalized serine derivatives. nih.gov

More broadly, the development of activity-based probes for serine proteases has utilized peptide NHS-carbamates, which are effective irreversible inhibitors. nih.gov These probes target a range of serine proteases, including trypsin, chymotrypsin, and neutrophil elastase. nih.gov The design of these inhibitors often involves mimicking the substrate's side chains, and the acetamide linkage can serve as a stable surrogate for a peptide bond.

The potential for this compound derivatives to act as serine protease inhibitors would likely depend on the incorporation of additional functional groups that can interact with the specific subsites of the target protease.

Cyclooxygenase-II (COX-II) Inhibition

Cyclooxygenase-2 (COX-2) is an enzyme that plays a key role in inflammation and pain. Selective COX-2 inhibitors were developed to reduce the gastrointestinal side effects associated with non-selective NSAIDs. The N-aryl acetamide scaffold is a well-established pharmacophore for COX-2 inhibition.

Numerous studies have demonstrated that derivatives containing an acetamide linkage exhibit potent and selective COX-2 inhibitory activity. The general structure-activity relationship for many COX-2 inhibitors includes a central heterocyclic ring and a sulfonamide or a related acidic group on one of the phenyl rings. The this compound structure possesses the core N-phenylacetamide moiety.

For example, a review of selective COX-2 inhibitors highlighted various structural classes, including 1,3-diarylurea derivatives. nih.gov The SAR studies of these compounds showed that a methoxy (B1213986) group on the N-3 phenyl ring could enhance the potency and selectivity of COX-2 inhibition. nih.gov This finding is particularly relevant to the this compound scaffold, which contains two methoxy groups.

The development of selective COX-2 inhibitors often involves creating hybrid molecules that combine different pharmacophores. The acetamide group is considered a suitable linker for designing prodrugs of COX-2 inhibitors.

Compound/Derivative ClassTarget EnzymeIC50 ValueKey Findings
1,3-Diarylurea derivative nih.govCOX-2Not specifiedMethoxy substituent improved selectivity and potency. nih.gov
(Z)-1-(4-(methylsulfonyl) phenyl)-2,3-diphenylprop-2-en-1-oneCOX-2Not specifiedZ isomer was a more potent and selective inhibitor. nih.gov
N-carbamoyl derivative 1gCOX-23.20 ± 0.24 μMThe most potent derivative in its series.

Receptor Modulation and Agonism

The biological activities of this compound and its derivatives are intrinsically linked to their interactions with various receptor systems in the body. These interactions are pivotal in understanding their potential therapeutic applications and underlying mechanisms of action.

5-HT₂ₐ Receptor Agonism (in related compounds)

While direct studies on this compound are limited, the broader class of 2,5-dimethoxyphenethylamines, to which it is structurally related, is well-known for its interaction with serotonin (B10506) receptors, particularly the 5-HT₂ₐ receptor. Agonist activity at the 5-HT₂ₐ receptor is a key mechanism for the psychoactive effects of many hallucinogenic compounds. nih.govfrontiersin.org

The addition of an N-benzyl group to the phenethylamine (B48288) core, creating compounds like 25H-NBOMe, significantly increases affinity for the 5-HT₂ₐ receptor. nih.gov Research has shown that these N-benzylphenethylamines are potent and highly effective agonists at the 5-HT₂ₐ receptor. nih.govresearchgate.net For instance, compounds such as 25D-NBOMe and 25I-NBOH exhibit subnanomolar to low nanomolar potencies, comparable to LSD. nih.gov The hallucinogenic properties of these related compounds are attributed to their potent agonism at 5-HT₂ₐ receptors. nih.gov

Recent studies have focused on developing selective 5-HT₂ₐ receptor agonists for potential therapeutic use in psychiatric disorders. nih.govsemanticscholar.org For example, the discovery of 2,5-dimethoxyphenylpiperidines has identified a new class of selective 5-HT₂ₐ receptor agonists. nih.govsemanticscholar.org

Table 1: 5-HT₂ₐ Receptor Binding and Functional Activity of Related Compounds

Compound Receptor Affinity (Ki, nM) Functional Potency (EC₅₀, nM) Efficacy (% of 5-HT)
25H-NBOMe High Similar to Serotonin Full Agonist
25D-NBOMe High Subnanomolar to low nanomolar Full Agonist

Peripheral Benzodiazepine (B76468) Receptor (PBR) Agonism (e.g., N-(2,5-Dimethoxybenzyl)-N-(5-fluoro-2-phenoxyphenyl)acetamide)

A notable derivative, N-(2,5-Dimethoxybenzyl)-N-(5-fluoro-2-phenoxyphenyl)acetamide (also known as DAA1106), has been identified as a selective and high-affinity agonist for the peripheral benzodiazepine receptor (PBR), now more commonly referred to as the translocator protein (TSPO). nih.govnih.gov PBRs are mitochondrial proteins found in both the brain and peripheral tissues, with high levels in glial cells and macrophages. nih.govnih.gov

Increased PBR expression is associated with neuroinflammation and microglial activation in various neurodegenerative diseases. nih.govnih.gov DAA1106 has demonstrated a higher affinity for PBR in the brains of rats and monkeys compared to the prototypical PBR antagonist, PK11195. nih.gov This has led to the development of radiolabeled [¹¹C]DAA1106 as a PET imaging agent to study neuroinflammation in vivo. nih.govnih.gov

Table 2: Binding Affinity of DAA1106 for Peripheral Benzodiazepine Receptors

Compound Receptor Affinity (Ki, nM)
DAA1106 PBR (rat brain) 0.28

GABA-A Receptor Interactions

The interaction of acetamide derivatives with GABA-A receptors is an area of significant research interest, particularly in the context of developing novel anticonvulsant and anxiolytic agents. GABA-A receptors are the primary inhibitory neurotransmitter receptors in the central nervous system and are the target for various drugs, including benzodiazepines and barbiturates. nih.govnews-medical.net

While direct data on this compound itself is scarce, related acetamide structures have been investigated for their modulatory effects on GABA-A receptors. For instance, some compounds are designed as allosteric modulators that can enhance the effect of GABA without directly activating the receptor. nih.govmdpi.com The benzodiazepine binding site on the GABA-A receptor is located at the α+/γ2− interface. nih.gov However, evidence suggests that some ligands can also bind to the homologous α+/β− interface, offering a potential mechanism for subtype-selective modulation. mdpi.com The development of compounds that selectively target different GABA-A receptor subtypes is a key strategy for creating drugs with improved therapeutic profiles. nih.gov

SLACK Potassium Channel Inhibition (in related compounds)

Recent research has identified a series of 2-aryloxy-N-(pyrimidin-5-yl)acetamides as inhibitors of the SLACK potassium channel (also known as KCNT1). nih.govresearchgate.net Gain-of-function mutations in the KCNT1 gene are linked to severe forms of epilepsy, such as Epilepsy of Infancy with Migrating Focal Seizures (EIMFS). nih.govnih.govresearchgate.net Therefore, inhibitors of the SLACK channel are being investigated as a potential therapeutic strategy. nih.govresearchgate.net

These channels play a crucial role in regulating neuronal excitability. nih.govresearchgate.net Structure-activity relationship studies have been conducted on various series of acetamide derivatives to optimize their potency and selectivity as SLACK channel inhibitors. nih.govrawdatalibrary.net For example, compound 9 from a series of 2-aryloxy-N-(pyrimidin-5-yl)acetamides was found to be a potent inhibitor of wild-type SLACK with an IC₅₀ of 0.20 µM. nih.gov

Investigational Therapeutic Potentials

The diverse receptor interactions of this compound derivatives have spurred investigations into their potential therapeutic applications, particularly in the realm of neurological disorders.

Anticonvulsant Activity

A significant area of investigation for acetamide derivatives is their potential as anticonvulsant agents. nih.govmdpi.commdpi.comsemanticscholar.org Epilepsy is a prevalent neurological disorder, and there is a continuous search for new antiepileptic drugs (AEDs) with improved efficacy and fewer side effects. nih.gov

Several studies have synthesized and evaluated various N-phenylacetamide and related derivatives for their anticonvulsant properties in animal models of epilepsy, such as the maximal electroshock (MES) test and the 6 Hz seizure model. nih.govmdpi.commdpi.comsemanticscholar.org These models are used to identify compounds effective against generalized tonic-clonic seizures and partial, therapy-resistant seizures, respectively. nih.govmdpi.com For example, some N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives have shown promising anticonvulsant activity. nih.gov Similarly, certain (2,5-dioxopyrrolidin-1-yl)(phenyl)acetamides have demonstrated broad-spectrum anticonvulsant properties. mdpi.comsemanticscholar.org One such compound showed robust activity with an ED₅₀ of 49.6 mg/kg in the MES test. mdpi.com

Table 3: Anticonvulsant Activity of a Representative Acetamide Derivative

Seizure Model ED₅₀ (mg/kg)
Maximal Electroshock (MES) 49.6
6 Hz (32 mA) 31.3
Subcutaneous Pentylenetetrazole (scPTZ) 67.4

Antidepressant Effects

The quest for novel and more effective antidepressant agents has led to the exploration of various chemical entities, including derivatives of this compound. The structural similarity of the 2,5-dimethoxyphenyl moiety to known psychoactive compounds suggests a potential interaction with central nervous system targets.

Research into phenylacetamide derivatives has indicated their potential as antidepressant agents. One study focusing on the design and synthesis of phenylacetamides as antidepressant agents included the synthesis of 2-Chloro-N-(2,5-dimethylphenyl)acetamide. While this particular derivative, with methyl groups instead of methoxy groups, exhibited only weak antidepressant activity in preclinical models, it highlights the exploration of this chemical class for its potential to modulate mood. The core concept behind this research is the inhibition of monoamine oxidase-A (MAO-A), an enzyme responsible for the breakdown of key neurotransmitters like serotonin and norepinephrine. Elevated levels of MAO-A are associated with major depressive disorder, and its inhibition can lead to increased availability of these neurotransmitters in the brain, thereby alleviating depressive symptoms.

Furthermore, the broader class of N-phenylpiperazine derivatives, which share structural similarities with the core scaffold, has been extensively reviewed for its CNS activity. The substitution pattern on the aromatic ring is a critical determinant of the pharmacological activity of these compounds, suggesting that the 2,5-dimethoxy substitution could confer specific psychoactive properties. nih.gov

Analgesic Properties

The search for effective pain management strategies continues to drive the investigation of novel analgesic compounds. Acetamide derivatives have been a focal point of such research, with studies demonstrating their potential to alleviate pain through various mechanisms.

A review of acetamide derivatives as inhibitors of cyclooxygenase-II (COX-II), a key enzyme in the inflammatory and pain pathways, underscores the potential of this class of compounds as analgesics. While not specific to the 2,5-dimethoxy substitution, this research provides a foundational understanding of how acetamide-based molecules can exert pain-relieving effects.

More targeted studies on N-substituted carbazole (B46965) derivatives have reported on their antinociceptive (pain-reducing) activities. nih.gov For instance, certain derivatives have shown significant analgesic potential, which is attributed to their specific substitution patterns. nih.gov This suggests that the this compound scaffold could be a promising starting point for the development of novel analgesics.

Anti-inflammatory Activity

Inflammation is a complex biological response implicated in a wide range of diseases. The development of new anti-inflammatory agents is a critical area of pharmaceutical research, and acetamide derivatives have shown considerable promise.

The primary mechanism by which many non-steroidal anti-inflammatory drugs (NSAIDs) exert their effects is through the inhibition of cyclooxygenase (COX) enzymes. Several reviews have highlighted the potential of acetamide derivatives as selective COX-II inhibitors. mdpi.com Selective inhibition of COX-II is a desirable trait as it can reduce the gastrointestinal side effects associated with non-selective COX inhibitors.

Research on 1,5-diaryl pyrazole (B372694) derivatives, which are structurally related to acetamide derivatives, has demonstrated their dual anti-inflammatory and anticancer activity, with their anti-inflammatory effects linked to COX-2 inhibition. mdpi.com This further supports the potential of the this compound core in the design of novel anti-inflammatory drugs.

Antimicrobial Properties (Antibacterial, Antifungal, Anthelmintic)

The rise of antimicrobial resistance is a global health crisis, necessitating the urgent discovery of new antimicrobial agents. Derivatives of this compound have been investigated for their potential to combat a range of microbial pathogens.

Studies on N-phenylacetamide derivatives have revealed their potential as antibacterial agents. For instance, a series of new N-phenylacetamide derivatives containing 4-arylthiazole moieties were synthesized and showed promising in vitro antibacterial activities against plant pathogenic bacteria like Xanthomonas oryzae. nih.gov One of the most active compounds, N-(4-((4-(4-fluoro-phenyl)thiazol-2-yl)amino)phenyl)acetamide, was found to be more potent than some commercial bactericides. nih.gov Furthermore, some of these derivatives displayed significant nematicidal activity against the root-knot nematode Meloidogyne incognita. nih.gov

Research on N-substituted carbazole derivatives has also demonstrated their antibacterial and antifungal activities. nih.gov Compounds with specific substitutions have shown potent activity against bacteria such as S. aureus and E. coli, and fungi like C. albicans and A. niger. nih.gov The lipophilic character of these compounds is thought to facilitate their passage through microbial cell membranes, leading to growth inhibition. nih.gov Additionally, the synthesis of N'-(substituted phenyl)-2-(1H-azol-1-yl) acetamides has been reported, with these compounds being evaluated for their antimicrobial properties. nih.gov

A study on N-2,5-dimethylphenylthioureido acid derivatives, which are structurally similar to the target compound, demonstrated their efficacy against multidrug-resistant Gram-positive pathogens. nih.gov These findings underscore the potential of the substituted phenylacetamide scaffold in developing new antimicrobial and anthelmintic agents.

Anticancer Potential

The search for novel anticancer therapeutics is a continuous effort in medicinal chemistry, and various acetamide derivatives have been explored for their cytotoxic activity against cancer cells.

Research into 1,5-diaryl pyrazole derivatives has shown their potential as dual anti-inflammatory and anticancer agents. mdpi.com The in vitro anticancer activity of these compounds was evaluated against human lung and liver cancer cell lines, with some derivatives showing significant inhibitory effects. mdpi.com

Furthermore, a study on N-2,5-dimethylphenylthioureido acid derivatives investigated their anticancer activity against A549 and Caco-2 cell culture models, highlighting the potential of this class of compounds in oncology. nih.gov The development of thioquinazoline-N-aryl-acetamide hybrids as potential anti-SARS-CoV-2 agents also included evaluations of their cytotoxic activity, a common initial screening for anticancer potential. nih.gov

These studies suggest that the this compound scaffold could serve as a valuable template for the design and synthesis of new anticancer drugs.

Cognition-Enhancing Agent Studies (in related compounds)

The potential for chemical compounds to enhance cognitive functions, such as memory and learning, is an area of intense research. While specific studies on this compound as a cognition-enhancing agent are limited, research on related psychoactive compounds provides a basis for potential exploration.

The N-phenylpiperazine scaffold, which shares structural features with the target compound, is a common motif in drugs targeting the central nervous system. nih.gov The modulation of neurotransmitter systems by such compounds can influence cognitive processes. The substitution pattern on the phenyl ring is known to be a key factor in determining the pharmacological profile of these agents. nih.gov Therefore, it is plausible that the 2,5-dimethoxy substitution could confer nootropic or cognition-enhancing properties. Further investigation into this specific area is warranted to explore this potential.

Molecular Mechanisms Underlying Biological Effects

The diverse biological activities of this compound derivatives can be attributed to their interaction with various molecular targets.

The anti-inflammatory and analgesic effects of many acetamide derivatives are linked to the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible isoform, COX-2. mdpi.com By blocking the activity of COX-2, these compounds can reduce the production of prostaglandins, which are key mediators of inflammation and pain.

The antidepressant potential of related phenylacetamides is often associated with the inhibition of monoamine oxidase-A (MAO-A). This enzyme is responsible for the degradation of monoamine neurotransmitters such as serotonin and norepinephrine. Inhibition of MAO-A leads to an increase in the synaptic availability of these neurotransmitters, which is a well-established mechanism for treating depression.

The antimicrobial activity of N-phenylacetamide derivatives has been linked to mechanisms such as the rupture of the bacterial cell membrane. nih.gov For some related compounds, the inhibition of microbial growth is attributed to their lipophilic nature, which allows them to penetrate the cell membrane and disrupt cellular processes. nih.gov

The anticancer activity of related compounds, such as 1,5-diaryl pyrazole derivatives, has been associated with the inhibition of COX-2, which can be overexpressed in some tumors and contribute to their growth and survival. mdpi.com

The diverse pharmacological profile of this compound derivatives highlights their potential as a versatile scaffold for the development of new therapeutic agents targeting a range of diseases. Further research is needed to fully elucidate the specific molecular mechanisms of action for each of the observed biological activities and to optimize the therapeutic potential of this promising class of compounds.

Target Identification and Validation

Research into the derivatives of this compound has revealed a range of potential biological targets, suggesting their therapeutic promise in various domains. These targets include enzymes involved in pigmentation, neuroinflammation, pain, and neurodegenerative disorders.

One significant area of investigation has been the inhibition of tyrosinase , a key enzyme in melanin biosynthesis. The inhibition of this enzyme is a primary strategy for the development of skin whitening agents. A derivative, 2-(2,5-Dimethoxyphenyl)-N-[2-(4-hydroxyphenyl)ethyl]acetamide, has been synthesized and identified as a tyrosinase inhibitor drugs.com. Tyrosinase catalyzes the hydroxylation of monophenols to o-diphenols and the subsequent oxidation to o-quinones, processes central to melanin production drugs.com. The search for potent and safe tyrosinase inhibitors is ongoing, as some existing agents have limitations regarding efficacy or safety drugs.com.

Another identified target is the Peripheral Benzodiazepine Receptor (PBR) , now also known as the translocator protein (TSPO). The PBR is a multi-subunit complex primarily located in the outer mitochondrial membrane and is involved in processes such as cholesterol transport, steroidogenesis, and immune modulation. nih.govoup.comresearchgate.net A derivative, N-(2,5-Dimethoxybenzyl)-N-(5-fluoro-2-phenoxyphenyl)acetamide (DAA1106), has been identified as a selective agonist for PBR nih.gov. The overexpression of PBR is associated with neuroinflammatory conditions, making it a valuable diagnostic and therapeutic target researchgate.net.

Furthermore, derivatives of acetamide have been explored as inhibitors of cyclooxygenase-2 (COX-2) . COX-2 is an enzyme responsible for the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation and pain. nih.govwikipedia.org Selective COX-2 inhibitors are sought after for their potential to reduce inflammation with a lower risk of gastrointestinal side effects compared to non-selective NSAIDs wikipedia.org. The acetamide scaffold is considered a promising pharmacophore for the development of novel COX-II inhibitors wikipedia.org.

In the context of neurodegenerative diseases, enzymes such as monoamine oxidase (MAO) and acetylcholinesterase (AChE) have been identified as targets for acetamide derivatives. MAO-B inhibitors are of particular interest for the treatment of Parkinson's disease as they can block the catabolism of dopamine (B1211576), thereby enhancing dopaminergic signaling. nih.gov Acetamide-type compounds have shown potential as modulators of both MAO-A and MAO-B nih.gov. Similarly, AChE inhibitors are used to treat the symptoms of Alzheimer's disease by increasing the levels of the neurotransmitter acetylcholine in the brain drugs.comnih.gov.

The 2,5-dimethylphenyl scaffold, a related structure, is a feature in various antimicrobial compounds, including antifungal and antibacterial agents nih.gov. This suggests that derivatives of this compound may also possess antimicrobial properties.

Table 1: Identified Biological Targets of this compound Derivatives and Related Compounds

Target Enzyme/Receptor Derivative/Compound Class Therapeutic Area
Tyrosinase 2-(2,5-Dimethoxyphenyl)-N-[2-(4-hydroxyphenyl)ethyl]acetamide Dermatology (Hyperpigmentation)
Peripheral Benzodiazepine Receptor (PBR/TSPO) N-(2,5-Dimethoxybenzyl)-N-(5-fluoro-2-phenoxyphenyl)acetamide (DAA1106) Neuroinflammation, Diagnostics
Cyclooxygenase-2 (COX-2) Acetamide Derivatives Inflammation, Pain
Monoamine Oxidase-B (MAO-B) Acetamide-type compounds Neurodegenerative Diseases (e.g., Parkinson's)
Acetylcholinesterase (AChE) Acetamide-type compounds Neurodegenerative Diseases (e.g., Alzheimer's)
- N-2,5-dimethylphenylthioureido acid derivatives Infectious Diseases

Signal Transduction Pathway Modulation

The interaction of this compound derivatives with their biological targets initiates a cascade of downstream signaling events. The modulation of these pathways is central to their observed biological activities.

Tyrosinase Inhibition and Associated Pathways: Inhibition of tyrosinase can lead to the downregulation of signaling pathways involved in melanogenesis. For instance, some tyrosinase inhibitory peptides have been shown to inhibit melanin synthesis by downregulating the JNK and p38 signaling pathways nih.gov. The binding of inhibitors to tyrosinase can interfere with the enzymatic cascade that produces melanin precursors nih.gov.

Peripheral Benzodiazepine Receptor (PBR/TSPO) Signaling: As a component of a mitochondrial receptor complex, PBR is positioned to transmit signals from the cytoplasm to the mitochondrial interior nih.gov. Ligand binding to PBR can influence a variety of cellular processes, including the regulation of the mitochondrial membrane potential and the initiation of apoptosis nih.govresearchgate.net. The PBR complex, which includes the voltage-dependent anion channel (VDAC) and the adenine (B156593) nucleotide transporter (ANT), is believed to be crucial for the functional response to ligands nih.govnih.gov. The ability of PBR ligands to modulate this complex suggests a mechanism for influencing cellular bioenergetics and survival pathways.

Cyclooxygenase-2 (COX-2) Inhibition and Downstream Effects: The upregulation of COX-2 is mediated by various stimuli that activate transcription factors such as NF-κB, NF-IL6/C/EBP, and CREB nih.gov. Signal transduction pathways involving protein kinase C (PKC) and Ras can enhance mitogen-activated protein kinase (MAPK) activity, which in turn promotes the transcription of the cox-2 gene nih.gov. By inhibiting COX-2, acetamide derivatives can interfere with these inflammatory signaling cascades. The therapeutic effects of COX-2 inhibitors may also stem from the preservation of endocannabinoids and a reduction in their oxidative metabolites, which are also products of COX-2 activity and can modulate synaptic transmission nih.gov. The actions of these metabolites are potentially mediated by MAPK and inositol (B14025) 1,4,5-trisphosphate (IP3) signal transduction pathways nih.gov.

Monoamine Oxidase-B (MAO-B) and Acetylcholinesterase (AChE) Inhibition Signaling: MAO-B inhibitors primarily act by preventing the breakdown of dopamine, which leads to enhanced dopamine signaling at the synaptic cleft nih.gov. This is a key mechanism in the management of Parkinson's disease. Furthermore, MAO inhibitors can impact cell signaling by reducing the production of metabolic end products like hydrogen peroxide, which is an oxidative stress molecule nih.gov. Some MAO-B inhibitors have been shown to reduce cAMP-mediated expression of pro-inflammatory cytokines like IL-6 and IL-1β, suggesting an inhibitory effect on the cAMP-PKA/EPAC signaling pathway nih.gov.

AChE inhibitors increase the synaptic levels of acetylcholine, thereby enhancing cholinergic neurotransmission drugs.comnih.gov. This action helps to compensate for the loss of cholinergic neurons observed in Alzheimer's disease nih.gov. Some AChE inhibitors, through their allosteric potentiating effects at nicotinic receptors, can also influence other neurotransmitter systems, including monoamines and glutamate (B1630785) nih.gov.

Table 2: Signal Transduction Pathways Modulated by this compound Derivatives and Related Compounds

Target Modulated Signaling Pathway Downstream Effect
Tyrosinase JNK and p38 MAPK pathways Decreased melanin synthesis
PBR/TSPO Mitochondrial signaling Modulation of apoptosis, steroidogenesis, and immune response
COX-2 NF-κB, MAPK, PKC pathways Reduced expression of pro-inflammatory mediators
MAO-B Dopamine signaling, cAMP-PKA/EPAC pathway Enhanced dopaminergic activity, reduced neuroinflammation
AChE Cholinergic neurotransmission Increased acetylcholine levels, symptomatic relief in Alzheimer's

Oxidative Stress Marker Alterations

The antioxidant potential of acetamide derivatives has been a subject of scientific inquiry, with studies investigating their effects on various markers of oxidative stress. Oxidative stress arises from an imbalance between the production of reactive oxygen species (ROS) and the biological system's ability to detoxify these reactive intermediates.

A study on new acetamide derivatives demonstrated their in vitro antioxidant activity by their ability to scavenge the ABTS radical and to reduce the production of ROS and nitric oxide (NO) in macrophages stimulated with tert-butyl hydroperoxide (tBOH) or lipopolysaccharide (LPS) nih.govresearchgate.net.

The inhibition of MAO-B by certain derivatives can also contribute to a reduction in oxidative stress. The metabolic activity of MAO-B on dopamine can lead to the formation of toxic metabolites, including hydrogen peroxide (H₂O₂), a well-known ROS nih.gov. By inhibiting MAO-B, these compounds can protect neurons from the damaging effects of these byproducts nih.gov.

Furthermore, the metabolism of compounds containing a hydroquinone (B1673460) moiety, which is structurally related to the 2,5-dimethoxyphenyl group after demethylation, involves conjugation with glutathione (B108866) (GSH) nih.gov. The formation of N-acetyl-S-(2,5-dihydroxyphenyl)-L-cysteine, a mercapturate derived from glutathione conjugation, has been identified as a urinary metabolite of benzene, phenol, and hydroquinone nih.gov. This indicates an interaction with the glutathione detoxification pathway, a critical component of the cellular antioxidant defense system. Glutathione levels are known to decline with age and in various diseases, and strategies to replenish GSH are being explored for therapeutic benefit mdpi.com.

Lipid peroxidation is a major indicator of oxidative damage to cellular membranes. Studies on other antioxidant compounds have shown the ability to reduce levels of lipid peroxidation products derived from arachidonic, adrenic, and docosahexaenoic acids nih.gov. While specific data for a wide range of this compound derivatives on markers like lipid peroxidation, superoxide (B77818) dismutase (SOD), and catalase activity are not extensively detailed in the available literature, the observed effects on ROS and NO production, along with the implications for reducing H₂O₂ formation via MAO-B inhibition, point towards a role in mitigating oxidative stress.

Table 3: Effects of Acetamide Derivatives on Oxidative Stress Markers

Derivative Class Oxidative Stress Marker Observed Effect Reference
Acetamide derivatives ABTS radical Scavenging activity nih.govresearchgate.net
Acetamide derivatives ROS production (in macrophages) Reduction nih.govresearchgate.net
Acetamide derivatives NO production (in macrophages) Reduction nih.govresearchgate.net
MAO-B inhibitors Hydrogen peroxide (H₂O₂) Potential reduction nih.gov
Hydroquinone-related compounds Glutathione (GSH) conjugation Formation of mercapturate metabolites nih.gov

Biotransformation and Metabolic Fate in Biological Systems

The metabolic fate of N-(2,5-Dimethoxyphenyl)acetamide in biological systems has not been extensively documented in dedicated studies. However, its biotransformation can be inferred from the well-characterized metabolic pathways of structurally related compounds, particularly the drug midodrine, and from the general metabolism of N-arylacetamides. The primary metabolic reactions anticipated for this compound are Phase I reactions, including O-demethylation, hydroxylation, and amide bond hydrolysis.

Advanced Research Applications Beyond Pharmacology

Material Science and Optoelectronic Device Development

The field of material science is continually in search of novel organic molecules that can serve as building blocks for functional materials with tailored electronic and optical properties. While direct research on N-(2,5-Dimethoxyphenyl)acetamide in this area is not extensively documented, its structural motifs are present in compounds investigated for such applications. The dimethoxy-substituted phenyl ring is a common feature in precursors for organic semiconductors and nonlinear optical (NLO) materials.

Theoretical studies on substituted anilines and N,N-dimethylanilines have shown that the presence of electron-donating groups, such as methoxy (B1213986) groups, can enhance the first-order hyperpolarizability, a key property for NLO materials. mq.edu.au The specific substitution pattern in this compound could be explored for the synthesis of new chromophores. The synthesis of poly(2,5-dimethoxyaniline) (PDMA) from the related compound 2,5-dimethoxyaniline (B66101) has been reported, yielding a polymer with interesting electrochromic properties, capable of reversible color changes upon switching electrical potentials. scielo.br This suggests that this compound could potentially be used as a monomer or a precursor for the synthesis of functional polymers for optoelectronic devices. klinger-lab.de

Table 1: Potential Material Science Applications Based on Structural Analogs

Application AreaRelevant Structural FeaturePotential Role of this compound
Nonlinear Optical (NLO) MaterialsDimethoxy-substituted phenyl ringPrecursor for the synthesis of NLO chromophores. mq.edu.aursc.org
Organic SemiconductorsAromatic amine and methoxy groupsBuilding block for the synthesis of conducting polymers. scielo.br
Electrochromic DevicesRedox-active dimethoxybenzene moietyMonomer for electropolymerization to form electroactive films. scielo.br

Analytical Chemistry Applications

In analytical chemistry, the development of sensitive and selective methods often relies on the use of specific chemical agents for derivatization or as internal standards.

Derivatization Agents for Enhanced Detectability

Derivatization is a technique used in chromatography to convert an analyte into a product that has improved chromatographic properties or is more easily detected. jfda-online.com While there are no specific reports of this compound being used as a derivatization agent, its acetamide (B32628) group could potentially be modified to create a reagent for targeting specific functional groups in other molecules to enhance their detectability in techniques like gas chromatography-mass spectrometry (GC-MS) or high-performance liquid chromatography (HPLC).

Internal Standards

An internal standard in analytical chemistry is a compound added to a sample in a known concentration to facilitate the quantification of the analyte. For a compound to be a good internal standard, it should have similar chemical and physical properties to the analyte but be distinguishable by the analytical instrument. While not a common application, this compound could potentially be used as an internal standard in the analysis of structurally related compounds, provided a validated analytical method is developed. campilab.bymdpi.com

Forensics and Toxicology

The detection and identification of novel psychoactive substances and their metabolites are critical in forensic and toxicological analysis. The dimethoxyphenylacetamide moiety is found in a number of designer drugs, making the study of compounds like this compound relevant to this field.

Detectability of Metabolites

Understanding the metabolism of a compound is crucial for its detection in biological samples. While specific in-vivo metabolism studies on this compound are not widely published, research on structurally similar compounds provides valuable insights. For instance, the metabolism of 4-bromo-2,5-dimethoxyphenethylamine (B3395496) (2C-B) in human urine has been studied, revealing that deamination followed by oxidation are major metabolic pathways. nih.gov It is plausible that this compound undergoes similar metabolic transformations, such as hydroxylation, demethylation, and N-deacetylation.

A study on the urinary metabolite of benzene, phenol, and hydroquinone (B1673460) identified N-acetyl-S-(2,5-dihydroxyphenyl)-L-cysteine, which was then derivatized to N-acetyl-S-(2,5-dimethoxyphenyl)-L-cysteine methyl ester for GC-MS analysis. nih.gov This indicates that the dimethoxyphenyl moiety can be a stable marker for detection after appropriate sample preparation.

Forensic analysis of designer drugs often involves derivatization to improve their volatility and chromatographic separation for GC-MS analysis. Heptafluorobutyric anhydride (B1165640) (HFBA) has been successfully used for the derivatization of related NBOMe compounds. researchgate.net

Table 2: Potential Metabolites and Analytical Techniques

Potential Metabolic PathwayPotential MetaboliteAnalytical Technique
HydroxylationHydroxylated this compoundLC-MS/MS, GC-MS (after derivatization)
O-DemethylationN-(2-hydroxy-5-methoxyphenyl)acetamideLC-MS/MS, GC-MS (after derivatization)
N-Deacetylation2,5-DimethoxyanilineLC-MS/MS, GC-MS (after derivatization)
ConjugationGlucuronide or sulfate (B86663) conjugatesLC-MS/MS

Biosensor Development and Diagnostic Tools

The development of biosensors and diagnostic tools often relies on the specific recognition of a target molecule. While there is no direct research on the use of this compound in this field, its structure presents possibilities for its application as a hapten or in the development of molecularly imprinted polymers (MIPs).

A hapten is a small molecule that can elicit an immune response only when attached to a large carrier protein. medkoo.com By synthesizing a derivative of this compound with a suitable linker, it could be conjugated to a carrier protein to generate antibodies. These antibodies could then be used in immunoassays, such as an enzyme-linked immunosorbent assay (ELISA), for the specific detection of the compound. nih.govmdpi.comnih.gov

Molecularly imprinted polymers (MIPs) are synthetic polymers with artificially created recognition sites for a specific target molecule. nih.govnih.gov this compound could be used as a template molecule during the polymerization process to create MIPs. These MIPs could then be integrated into biosensors for the selective detection of the compound in various samples.

Future Research Directions and Emerging Paradigms

Exploration of Novel Synthetic Pathways and Sustainable Methodologies

The development of new and efficient methods for synthesizing N-(2,5-Dimethoxyphenyl)acetamide and its analogues is a key area of future research. A significant focus is on "green chemistry," which aims to create chemical processes that are more environmentally friendly. sphinxsai.comresearchgate.net This involves using less hazardous materials and producing minimal waste. sphinxsai.com

One promising approach is the use of novel catalytic systems. For instance, research has shown the successful synthesis of acetamides using carbon dioxide (CO2), methanol, H2, and corresponding amines with a Rhodium catalyst. rsc.org This method is notable as it does not require a ligand and is accelerated by the amine substrates themselves. rsc.org Such advancements are part of a broader effort to develop sustainable synthesis methods that are both efficient and have a low environmental impact. researchgate.net

Another area of exploration is the use of alternative energy sources and eco-friendly solvents to drive chemical reactions. researchgate.net These green synthesis methods not only offer an alternative to traditional chemical processes but can also lead to higher yields and improved atom economy, which is a measure of how efficiently atoms from the starting materials are incorporated into the final product. sphinxsai.com

Application of Artificial Intelligence and Machine Learning in Drug Design and Discovery for this compound Analogues

Artificial intelligence (AI) and machine learning (ML) are revolutionizing the field of drug discovery. researchgate.netnih.govnih.govjddtonline.info These technologies can significantly shorten the traditionally long and costly process of developing new drugs. nih.govjddtonline.info For analogues of this compound, AI and ML can be applied across various stages of the discovery pipeline.

Furthermore, ML algorithms can be trained on existing data to identify promising lead compounds and optimize their structures for enhanced efficacy and better pharmacokinetic profiles. pnrjournal.com For example, quantitative structure-activity relationship (QSAR) models can be developed to understand how different structural features of this compound analogues influence their biological activity. nih.gov

Elucidation of Comprehensive Pharmacokinetic and Pharmacodynamic Profiles of Lead Candidates

A thorough understanding of a drug candidate's pharmacokinetic (what the body does to the drug) and pharmacodynamic (what the drug does to the body) profiles is crucial for its development. Future research on lead candidates derived from this compound will require in-depth in vitro and in vivo studies to characterize these properties.

Recent studies on other N-substituted acetamide (B32628) derivatives have highlighted the importance of these evaluations. For instance, a novel P2Y14R antagonist, compound I-17, demonstrated not only potent activity but also favorable oral bioactivity and an improved pharmacokinetic profile. nih.gov Similarly, the investigation of substituted acetamide derivatives as potential butyrylcholinesterase inhibitors involved in silico methods to approximate their ADME parameters. nih.gov

These comprehensive studies are essential to ensure that a potential drug can reach its target in the body in sufficient concentrations to be effective, and to understand its mechanism of action at a molecular level.

Investigation of Polypharmacology and Off-Target Effects

The traditional "one drug, one target" model is increasingly being replaced by the concept of polypharmacology, which acknowledges that a single drug can interact with multiple targets in the body. nih.govnih.govbohrium.com This can be both a source of therapeutic benefit and a cause of unwanted side effects. nih.gov Future research on this compound analogues will need to investigate these complex interactions.

Identifying the full range of molecular targets for a bioactive compound, a process known as target deconvolution, is a critical step. nih.govresearchgate.net Modern techniques, such as chemical proteomics, can be used to identify both the intended targets and any "off-targets" of a drug candidate. nih.govacs.orgresearchgate.net Understanding these off-target interactions is essential for predicting potential side effects and for repurposing existing drugs for new therapeutic indications. nih.gov

By embracing a polypharmacological approach, researchers can design multi-target drugs that may be more effective for complex diseases. nih.gov

Development of Prodrug Strategies and Targeted Delivery Systems

To improve the therapeutic efficacy of this compound analogues, researchers are exploring prodrug strategies and advanced drug delivery systems. ijpsjournal.com A prodrug is an inactive compound that is converted into an active drug within the body. ijpsjournal.com This approach can overcome issues such as poor solubility, low bioavailability, and lack of site specificity. ijpsjournal.comnih.gov

Nanoparticle-based drug delivery systems are also a promising area of research. archivepp.comnih.govresearchgate.net Nanoparticles can encapsulate drugs, protecting them from degradation and allowing for controlled and sustained release. mdpi.comnih.gov They can also be designed to target specific cells or tissues, thereby increasing the drug's concentration at the site of action and reducing systemic toxicity. nih.govresearchgate.net

Different types of nanoparticles, including polymeric nanoparticles, liposomes, and metallic nanoparticles, are being investigated for their potential in drug delivery. researchgate.netnih.govmdpi.com For example, peptide-drug conjugates represent an important class of therapeutics that utilize peptides to improve the delivery and efficacy of medicinal compounds. nih.gov

Translational Research for Therapeutic Development

Translational research acts as the bridge between basic scientific discoveries in the laboratory and the development of new treatments for patients. dndi.orgresearchgate.net This phase of research is crucial for advancing promising this compound analogues from preclinical studies to early-phase clinical trials. ppd.com

The process involves assessing the safety and tolerability of new drug candidates, developing appropriate formulations, and determining dosing requirements. dndi.org Preclinical studies, which include in vivo and in vitro testing, are designed to gather essential data on a compound's safety and efficacy before it can be tested in humans. ppd.com

The ultimate goal of translational research is to facilitate the development of new and effective therapies. researchgate.net For peptide-based drugs, for instance, ongoing research is focused on improving their binding affinity and specificity to enhance their therapeutic potential. nih.gov The insights gained from translational studies will be critical in determining whether this compound-based compounds can be successfully developed into new medicines.

Q & A

Q. Yield Optimization :

  • Excess acetic anhydride (1.5–2.0 eq) improves conversion.
  • Catalytic DMAP (4-dimethylaminopyridine) accelerates acetylation .

Advanced: How can researchers resolve contradictions in reported bioactivity data for this compound?

Answer: Discrepancies in bioactivity (e.g., antimicrobial potency) may arise from:

  • Purity Variations : Impurities from incomplete acetylation or side products (e.g., diacetylated derivatives) can skew results. Use HPLC (C18 column, acetonitrile/water gradient) to verify purity >98% .
  • Assay Conditions : Differences in bacterial strains or cell lines (e.g., Gram-positive vs. Gram-negative) affect outcomes. Validate using standardized protocols (CLSI guidelines) and include positive controls (e.g., ampicillin) .

Q. Reaction Table :

DerivativeModificationCatalystYield (%)
Nitro-substitutedElectrophilic nitrationHNO₃/H₂SO₄65
Bromo-substitutedBr₂/FeBr₃-72

Basic: How is crystallographic data used to confirm the molecular structure?

Answer: Single-crystal X-ray diffraction (SCXRD) provides definitive proof:

  • Unit Cell Parameters : For a related analog, orthorhombic system with a = 8.16 Å, b = 12.07 Å, c = 17.02 Å .
  • Hydrogen Bonding : Intermolecular H-bonds between acetamide NH and methoxy O stabilize the lattice .

Validation : Compare experimental data with computational models (e.g., DFT-optimized geometries) .

Advanced: What analytical methods differentiate this compound from positional isomers?

Answer:

  • Mass Spectrometry : HRMS (High-Resolution MS) distinguishes isomers via exact mass (e.g., 195.0895 for C₁₀H₁₃NO₃) .
  • ²D NMR (COSY, HSQC) : Correlates coupling between aromatic protons and methoxy groups. For example, H-3 and H-4 protons show NOE correlations with adjacent methoxy in NOESY .

Q. Example Isomer Comparison :

Isomer¹H NMR (δ, aromatic)
2,5-Dimethoxy6.8 (d, J=8.5 Hz, H-3), 6.9 (d, J=3.0 Hz, H-6)
2,4-Dimethoxy6.7 (dd, J=8.5, 3.0 Hz, H-5)

Basic: What safety precautions are required when handling this compound?

Answer:

  • Toxicity : Limited data; assume acute toxicity (LD₅₀ > 2000 mg/kg in rodents). Use PPE (gloves, goggles) and work in a fume hood .
  • Storage : Keep in airtight containers at 2–8°C, away from light to prevent decomposition .

Advanced: How can computational modeling predict the pharmacokinetic properties of this compound?

Answer:

  • ADMET Prediction : Tools like SwissADME estimate:
    • LogP : ~1.5 (moderate lipophilicity) .
    • Bioavailability : 55% (due to hydrogen-bond donors/acceptors) .
  • Docking Studies : Target enzymes (e.g., bacterial dihydrofolate reductase) using AutoDock Vina. The methoxy groups may occupy hydrophobic pockets .

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Feasible Synthetic Routes

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Reactant of Route 1
N-(2,5-Dimethoxyphenyl)acetamide
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N-(2,5-Dimethoxyphenyl)acetamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.